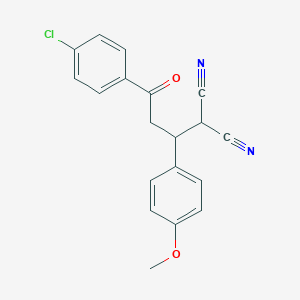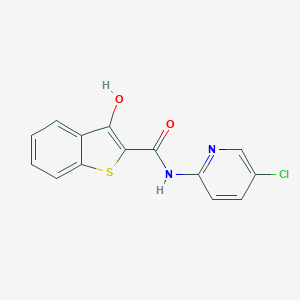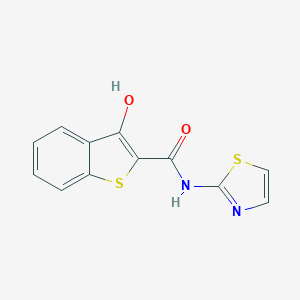
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CCI-779 and has been extensively studied for its anti-cancer properties.
Aplicaciones Científicas De Investigación
Environmental Impact and Organic Pollutant Research
Research on chlorophenols, compounds structurally related to the specified chemical, sheds light on their environmental impact and serves as a model for studying the behavior of complex organic pollutants. Chlorophenols are known for their moderate to high persistence in the environment, depending on conditions, and can exert moderate toxic effects on mammalian and aquatic life. Studies suggest that their bioaccumulation is expected to be low, but they have a notable organoleptic impact, affecting the taste and odor of water at low concentrations (Krijgsheld & Gen, 1986).
Advancements in Anticancer Drug Research
The search for new anticancer drugs with high tumor specificity and reduced toxicity towards non-cancerous cells has led to the synthesis and testing of compounds related to chlorophenols. For example, certain derivatives have shown promise in inducing apoptotic cell death in cancer cell lines while minimizing keratinocyte toxicity, indicating a potential pathway for developing safer chemotherapy agents (Sugita et al., 2017).
Pesticide and Herbicide Pollution Treatment
The degradation and sorption of phenoxy herbicides, which are structurally related to the specified compound, in soil and water systems have been extensively studied. These studies contribute to the development of more effective methods for mitigating environmental pollution from agricultural chemicals. Understanding the behavior of these compounds in the environment aids in the creation of strategies for their removal or transformation, thus reducing their impact on ecosystems (Werner et al., 2012).
Molecular Mechanisms of Toxicity
Research on the molecular mechanisms of toxicity associated with chlorinated compounds, including chlorophenols, provides insights into how these chemicals affect biological systems. This knowledge is crucial for developing therapeutic interventions and for the regulatory assessment of chemical safety. Studies have explored the pathways through which chlorophenols induce oxidative stress, disrupt endocrine functions, and affect immune responses in aquatic organisms, highlighting the complex interactions between pollutants and biological systems (Ge et al., 2017).
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-24-17-8-4-13(5-9-17)18(15(11-21)12-22)10-19(23)14-2-6-16(20)7-3-14/h2-9,15,18H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOCWTJIZMLWSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(4-fluoroanilino)carbonyl]-4-hydroxy-2-thiophenecarboxylate](/img/structure/B428371.png)
![3-Hydroxy-N-(3-trifluoromethylphenyl)-benzo[b]thiophene-2-carboxamide](/img/structure/B428372.png)


![1-phenyl-5-({5-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1H-tetraazole](/img/structure/B428381.png)
![Methyl 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B428383.png)
![Methyl 2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B428384.png)
![Methyl 2-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)benzoate](/img/structure/B428386.png)
![Methyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)benzoate](/img/structure/B428387.png)
![Methyl 2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzoate](/img/structure/B428389.png)
![Methyl 2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B428391.png)
![Methyl 2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-4-methoxybenzoate](/img/structure/B428392.png)
![Methyl 2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}benzoate](/img/structure/B428393.png)
![2-({2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B428394.png)